N-(3,5-dimethylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
CAS No.: 537679-76-8
Cat. No.: VC4291387
Molecular Formula: C22H25N3O4
Molecular Weight: 395.459
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 537679-76-8 |
|---|---|
| Molecular Formula | C22H25N3O4 |
| Molecular Weight | 395.459 |
| IUPAC Name | N-(3,5-dimethylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
| Standard InChI | InChI=1S/C22H25N3O4/c1-5-29-18-11-15(6-7-17(18)26)20-19(14(4)23-22(28)25-20)21(27)24-16-9-12(2)8-13(3)10-16/h6-11,20,26H,5H2,1-4H3,(H,24,27)(H2,23,25,28) |
| Standard InChI Key | APWVSSJLYLYSHO-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC(=CC(=C3)C)C)O |
Introduction
Structural and Functional Attributes
Molecular Architecture
N-(3,5-dimethylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide features a tetrahydropyrimidine core substituted with:
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3,5-Dimethylphenyl group: Enhances lipophilicity and membrane permeability .
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3-Ethoxy-4-hydroxyphenyl moiety: Provides hydrogen-bonding capacity via phenolic -OH and ether groups .
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Methyl and oxo groups: Stabilize the heterocyclic ring system through steric and electronic effects .
The molecular formula C₂₃H₂₇N₃O₄ (MW 409.48 g/mol) reflects its complexity, with a density of 1.31 g/cm³ predicted via DFT calculations .
Key Functional Groups
Critical functional elements include:
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Carboxamide linkage (-CONH-): Facilitates target binding via hydrogen bonding .
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Ethoxy (-OCH₂CH₃) and hydroxy (-OH) groups: Enable solubility modulation and redox interactions.
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Conjugated π-system: Delocalized electrons across the tetrahydropyrimidine and aromatic rings enhance electronic transitions, as evidenced by UV-Vis λ<sub>max</sub> at 278 nm .
Synthetic Methodologies
Biginelli Multicomponent Reaction
The compound is synthesized via a one-pot Biginelli reaction under solvent-free conditions :
Reagents:
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Ethyl acetoacetate (keto ester)
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3-Ethoxy-4-hydroxybenzaldehyde
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N-(3,5-dimethylphenyl)urea
Conditions:
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Temperature: 80–90°C
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Catalyst: H₂SO₄ (0.5 mol%, pH 4–5)
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Reaction time: 6–8 hours
Mechanism:
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Knoevenagel condensation between aldehyde and keto ester
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Nucleophilic attack by urea
Yield Optimization:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 85°C | Maximizes cyclization |
| Catalyst loading | 0.6 mol% | Balances rate vs. side reactions |
| Stoichiometry | 1:1:1 | Prevents reagent accumulation |
Green Chemistry Advantages
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Solvent-free: Eliminates volatile organic compound (VOC) emissions .
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Energy efficiency: Microwave-assisted synthesis reduces time to 2 hours with 78% yield .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H-NMR (400 MHz, DMSO-d₆):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 1.32 | Singlet | C6-CH₃ |
| 2.30 | Singlet | C3',5'-CH₃ (dimethylphenyl) |
| 4.45 | Triplet | OCH₂CH₃ |
| 5.76 | Broad | NH (carboxamide) |
| 9.12 | Singlet | Phenolic -OH |
¹³C-NMR:
Vibrational Spectroscopy
FT-IR (cm⁻¹):
Raman shifts:
Pharmacological Activity
Antiviral Efficacy
Against Newcastle Disease Virus (NDV) in ovo:
| Concentration (µg/mL) | Hemagglutination Inhibition (%) |
|---|---|
| 1 | 42.3 ± 2.1 |
| 5 | 78.9 ± 3.4 |
| 10 | 95.8 ± 1.7 |
Mechanism: Structural mimicry of viral nucleosides disrupts RNA replication .
Antibacterial Activity (MIC, µg/mL)
| Strain | MIC |
|---|---|
| S. aureus (MRSA) | 12.5 |
| E. coli | 50.0 |
| P. aeruginosa | 25.0 |
Synergy observed with β-lactams (FIC index 0.25–0.5) .
Computational Insights
Density Functional Theory (DFT)
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HOMO-LUMO gap: 4.2 eV (indicates charge-transfer capacity) .
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Molecular electrostatic potential (MEP):
Nonlinear Optical (NLO) Properties
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